2-(苯氧基甲基)苄胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

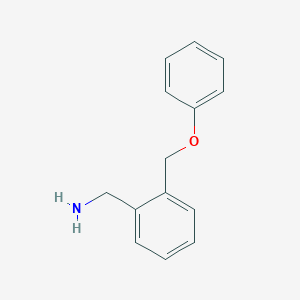

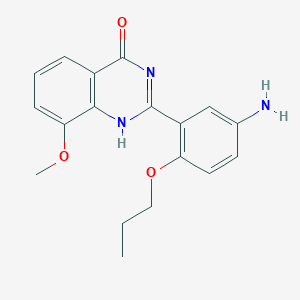

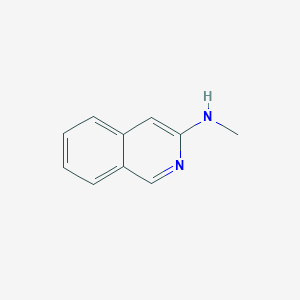

2-(Phenoxymethyl)benzylamine is a compound of interest in organic chemistry due to its potential applications in the synthesis of pharmaceuticals and materials. Its properties and reactivity are influenced by the functional groups attached to the benzene rings, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

Benzylamines, including derivatives like 2-(Phenoxymethyl)benzylamine, can be synthesized through the Mannich reaction on phenols or by reductive alkylation of aldehydes. This process involves the alkylation of cyanide ion to obtain nitriles, which are then reduced to phenethylamines, demonstrating the versatility of benzylamines as intermediates (Short, Dunnigan, & Ours, 1973).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Phenoxymethyl)benzylamine can be analyzed through crystallographic studies. For example, the crystal and molecular structures of related compounds have been defined, providing insights into their conformational details and intermolecular interactions, which are crucial for understanding their chemical behavior (Hay & Mackay, 1982).

Chemical Reactions and Properties

2-(Phenoxymethyl)benzylamine and its derivatives participate in a variety of chemical reactions, highlighting their reactivity and potential applications. For instance, the synthesis of ortho-arylated 2-phenoxypyridines catalyzed by palladium acetate showcases the compound's utility in C-H functionalization, a powerful tool in organic synthesis (Chu, Tsai, & Wu, 2009).

科学研究应用

衍生物的合成和表征

抗菌活性:Salahuddin 等人(2017 年)探索了从 2-(苯氧基甲基)-1H-苯并咪唑开始合成带有 1H-苯并咪唑的 1,3,4-恶二唑。这些衍生物对各种细菌和真菌表现出显着的抗菌活性,突出了 2-(苯氧基甲基)苄胺衍生物在开发新型抗菌剂中的潜力 Salahuddin, M. Shaharyar, A. Mazumder, M. M. Abdullah, 2017.

氢键研究:Makal 等人(2011 年)对源自水杨醛和芳基胺的席夫碱进行了详细研究,揭示了取代基对氢键的影响。这项研究为与 2-(苯氧基甲基)苄胺相关的化合物的结构方面提供了基础知识,促进了具有所需性质分子的设计 A. Makal, W. Schilf, B. Kamieński, A. Szady-Chełmieniecka, E. Grech, K. Woźniak, 2011.

苄醇的直接胺化:Yan 等人(2016 年)讨论了铁催化的苄醇直接胺化以产生苄胺,包括 2-(苯氧基甲基)苄胺。该方法强调了可持续催化过程在获得用于各种应用的结构多样的苄胺中的重要性 Tao Yan, B. Feringa, Katalin Barta, 2016.

药理和生物学应用

抗癌活性:Balachandran 等人(2017 年)从紫苏中分离出 2-乙酰基苄胺,并证明了其对白血病细胞的有效抗癌特性,表明苄胺衍生物在癌症治疗中的治疗潜力 C. Balachandran, Y. Arun, B. Sangeetha, V. Duraipandiyan, S. Awale, N. Emi, S. Ignacimuthu, P. Perumal, 2017.

材料科学与化学

光伏中的表面钝化:Wang 等人(2016 年)引入了苄胺作为一种表面钝化分子,它增强了钙钛矿的耐湿性和电子特性,从而产生高效率和空气稳定的光伏电池。这证明了苄胺衍生物在改善用于能源应用的材料性能方面的效用 Feng Wang, W. Geng, Yang Zhou, H. Fang, C. Tong, M. Loi, Li‐Min Liu, N. Zhao, 2016.

安全和危害

The safety information available indicates that 2-(Phenoxymethyl)benzylamine is classified as Acute Tox. 3 Oral, meaning it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

属性

IUPAC Name |

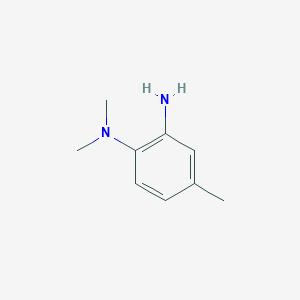

[2-(phenoxymethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,10-11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMVPPBKGKRHKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC=C2CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356591 |

Source

|

| Record name | 2-(phenoxymethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenoxymethyl)benzylamine | |

CAS RN |

168971-56-0 |

Source

|

| Record name | 2-(Phenoxymethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168971-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(phenoxymethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)